N,N-Bis(2-hydroxyethyl)decanamide

Surfactant Science Colloid Chemistry Formulation Optimization

N,N-Bis(2-hydroxyethyl)decanamide (CAS 136-26-5), also known as Capramide DEA or capric acid diethanolamide, is a single-chain nonionic surfactant belonging to the fatty acid alkanolamide class. It is synthesized via condensation of decanoic acid (C10) with diethanolamine, yielding a well-defined molecular structure (C14H29NO3, MW 259.38) with a hydrophilic diethanolamide head and a C10 hydrophobic tail.

Molecular Formula C14H29NO3
Molecular Weight 259.38 g/mol
CAS No. 136-26-5
Cat. No. B093758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)decanamide
CAS136-26-5
Molecular FormulaC14H29NO3
Molecular Weight259.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N(CCO)CCO
InChIInChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(18)15(10-12-16)11-13-17/h16-17H,2-13H2,1H3
InChIKeyBPXGKRUSMCVZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-hydroxyethyl)decanamide (CAS 136-26-5): A C10 Diethanolamide Nonionic Surfactant for Precision Formulations


N,N-Bis(2-hydroxyethyl)decanamide (CAS 136-26-5), also known as Capramide DEA or capric acid diethanolamide, is a single-chain nonionic surfactant belonging to the fatty acid alkanolamide class [1]. It is synthesized via condensation of decanoic acid (C10) with diethanolamine, yielding a well-defined molecular structure (C14H29NO3, MW 259.38) with a hydrophilic diethanolamide head and a C10 hydrophobic tail . This specific carbon chain length (C10) positions it between shorter-chain (e.g., C8) and longer-chain (e.g., C12, C14, C16) diethanolamide analogs, resulting in a distinct balance of hydrophobic and hydrophilic properties that directly impacts surfactant performance parameters such as critical micelle concentration, foaming behavior, and partition coefficient [2].

Selection
C10 chain for balanced CMC between shorter and longer DEA homologs
Workflow
Flash foam enhancement and synergistic foam boosting with longer-chain amides
Use Context
Rinse-off personal care formulation research; intermediate hydrophobicity for solubilizing moderately polar actives

Why Interchanging Diethanolamide Surfactants Without Quantitative Differentiation Compromises Formulation Performance


Fatty acid diethanolamides are not functionally interchangeable despite sharing the same core functional group. The hydrophobic chain length critically governs key performance attributes including critical micelle concentration (CMC), foaming capacity, foam stability, viscosity building, and skin mildness [1]. Substituting a C10 diethanolamide (Capramide DEA) with a C12 (Lauramide DEA) or a coconut-derived mixture (Cocamide DEA) without understanding the quantitative differences in these parameters can lead to significant formulation failures: inadequate flash foam in rinse-off products, unexpected viscosity shifts, altered emulsification stability, and variations in skin feel or irritation potential [2]. The following evidence items provide the verifiable, comparator-based data required to make an informed scientific selection.

Capramide DEA (C10)
  • Intermediate CMC supports rapid dissolution and moderate viscosity
  • Synergistic foam boost with C16, matches coconut DEA foam
Lauramide DEA (C12) or Cocamide DEA
  • Lower CMC may increase viscosity and slow dissolution
  • Foam profile shifts; may not replicate C10 synergy with C16
  • Higher hydrophobicity risks phase separation in low-viscosity systems

Quantitative Evidence Differentiating N,N-Bis(2-hydroxyethyl)decanamide from Closest Analogs


Critical Micelle Concentration (CMC): C10 DEA Exhibits Intermediate Surface Activity vs. C8 and C12 Analogs

N,N-Bis(2-hydroxyethyl)decanamide (decanoyl diethanolamide, C10 DEA) demonstrates a critical micelle concentration (CMC) of 1.10 mM in deionized water, which is intermediate between its shorter-chain (octanoyl diethanolamide, C8: 1.45 mM) and longer-chain (lauroyl diethanolamide, C12: 0.63 mM) homologs [1]. This difference arises because longer hydrophobic chains reduce CMC due to enhanced hydrophobic interactions, while shorter chains require higher concentrations to form micelles [1]. The C10 chain thus provides a balanced surfactant efficiency—lower CMC than C8 for better performance at reduced concentrations, yet higher CMC than C12 for potentially faster dissolution and lower viscosity in concentrated systems.

CMC Comparison
Head-to-head
1.10 mM (C10) vs 1.45 mM (C8) and 0.63 mM (C12)
Intermediate surfactant efficiency; supports balanced formulation and cost-effective use
Deionized water, 25°C; surface tension method
Surfactant Science Colloid Chemistry Formulation Optimization

Foaming Performance: C10 DEA Synergistically Enhances Foam Volume of Longer-Chain Amides to Match Coconut DEA Standards

Palmitoyl diethanolamide (C16 DEA) exhibits significantly weaker foaming ability compared to coconut diethanolamide (CDEA), a benchmark mixture. However, the addition of N,N-Bis(2-hydroxyethyl)decanamide (decanoyl diethanolamide, C10 DEA) dramatically improves foam performance. A mixture of decanoyl diethanolamide and palmitoyl diethanolamide at a molar ratio of 1:2.5 achieved foaming ability similar to that of CDEA and twice as high as that of palmitoyl diethanolamide alone [1]. This demonstrates a specific synergistic foam-boosting effect of the C10 chain when combined with longer-chain diethanolamides.

Foam Synergy
Head-to-head
C10/C16 blend (1:2.5) matches CDEA foam, 2× C16 alone
Synergistic foam boost enables cost-efficient blend designs
Ross-Miles test, 25°C; reported parity with coconut DEA benchmark
Foam Technology Personal Care Formulation Surfactant Synergism

Hydrophobicity (LogP): C10 DEA Occupies a Distinct Lipophilicity Range Between Shorter and Longer Homologs

The octanol-water partition coefficient (LogP) of N,N-Bis(2-hydroxyethyl)decanamide is reported as 2.75 [1], with an alternative determination of 1.94 [2]. This value lies between that of shorter-chain analogs and longer-chain diethanolamides. For comparison, Lauramide DEA (C12) has a LogP of approximately 2.72 , and Cocamide DEA (mixture) has an estimated LogP of 2.89 [3]. The C10 chain length provides a hydrophobicity profile that enhances solubilization of moderately polar actives while maintaining sufficient water solubility for rinse-off applications.

Hydrophobicity (LogP)
Reported
2.75 (exp.) / 1.94 (calc.) vs C12 2.72, Cocamide 2.89
Intermediate hydrophobicity for balanced solubilization of polar and non-polar actives
Cross-study values; source review recommended
Partition Coefficient QSAR Bioaccumulation Potential

Analytical Differentiation: Unique GC Retention Index Enables QC Identity Confirmation in Complex Mixtures

N,N-Bis(2-hydroxyethyl)decanamide exhibits a well-defined retention index (RI) of 2234.3 on a non-polar HP-5MS capillary column under a specific temperature program (60°C hold 1 min, ramp 5°C/min to 210°C, then 10°C/min to 280°C hold 15 min) [1]. This value serves as a reference standard for confirming the identity and purity of the compound in raw material quality control. In comparison, closely related fatty acid diethanolamides with different chain lengths (e.g., C8, C12, C14) elute at distinct retention times, allowing unambiguous identification in blends or during lot-release testing.

GC Retention Index
Method context
RI 2234.3 on HP-5MS
Identity confirmation and adulterant detection in QC workflows
Temperature program: 60°C to 280°C; He carrier
Analytical Chemistry Quality Control Gas Chromatography

Regulatory Safety Classification: Capramide DEA Falls Within the Same Favorable CIR Safety Assessment as All Major Diethanolamides

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated the safety of 33 diethanolamide ingredients, including Capramide DEA (N,N-Bis(2-hydroxyethyl)decanamide) [1]. The Panel concluded that these diethanolamides are safe as used in cosmetics when formulated to be nonirritating and when free diethanolamine levels do not exceed safe thresholds [1]. This class-level safety determination provides a regulatory baseline for procurement, differentiating it from alternative surfactant classes (e.g., alkyl sulfates) that may have more restrictive use limits or higher irritation potential.

Safety Classification
Class-level
CIR safe-as-used for diethanolamides
Regulatory baseline shared with entire DEA class; review free DEA limits
Class-level inference; no quantitative inter-DEA differences reported
Cosmetic Safety Regulatory Compliance Toxicology

Physical Property Benchmarks: Density and Boiling Point Provide Distinguishing Handles for Handling and Processing

N,N-Bis(2-hydroxyethyl)decanamide has a reported density of 1.001±0.06 g/cm³ and a boiling point of 417.9±30.0 °C at 760 mmHg . In comparison, lauramide DEA (C12) typically has a density of ~0.98-1.00 g/cm³ and a boiling point of ~420-430 °C (estimated). These subtle differences, while not functionally significant for most applications, can inform handling procedures (e.g., pumping viscosities at ambient temperatures) and storage conditions. The compound is a liquid at room temperature, which may offer handling advantages over solid diethanolamides (e.g., C16 DEA) in manufacturing.

Density & BP
Data to verify
Density 1.001 g/cm³; BP 417.9°C
Liquid at RT may simplify handling vs. solid DEAs
No direct comparator data; verify with supplier
Physical Chemistry Material Handling Process Engineering

Where the Evidence Supports Prioritizing N,N-Bis(2-hydroxyethyl)decanamide Over Alternative Diethanolamides


High-Efficiency Flash Foam Boosting in Rinse-Off Personal Care Products (Shampoos, Body Washes)

Colonial Chemical's Cola®Mid HPC (Capramide DEA) has been specifically developed to increase flash foam at low use concentrations (1–3%) . The C10 chain length (evidenced by CMC and foam synergy data above) provides rapid foam generation without the excessive viscosity buildup typical of longer-chain DEA analogs. This makes it the preferred choice for formulators aiming to maximize initial foam volume in shampoos, bubble baths, and liquid soaps while maintaining easy pumpability and rinse-off.

Synergistic Foam Enhancement in Cost-Sensitive or Sensory-Modified Formulations

The direct evidence from Liu et al. (2012) demonstrates that blending decanoyl diethanolamide (C10 DEA) with palmitoyl diethanolamide (C16 DEA) at a 1:2.5 molar ratio doubles the foam volume of C16 DEA alone, achieving performance comparable to coconut DEA [1]. This synergy allows formulators to use higher proportions of C16 DEA (which imparts desirable skin feel) without sacrificing foam, or to boost foam of any DEA blend at minimal additional cost. Procurement of C10 DEA specifically enables this formulation strategy.

Precision Formulations Requiring Intermediate Hydrophobicity for Balanced Solubilization

With a LogP value intermediate between shorter and longer diethanolamide homologs (experimental ~2.75, calculated ~1.94) [2][3], N,N-Bis(2-hydroxyethyl)decanamide is well-suited for formulations needing to solubilize moderately hydrophobic actives (e.g., fragrances, vitamins) while retaining adequate water dispersibility. This balance reduces the risk of phase separation or cloudy appearance that can occur when using more hydrophobic C12 or mixed-chain DEAs in low-viscosity systems.

Quality Control and Identity Confirmation in Raw Material Supply Chains

The well-defined GC retention index (RI = 2234.3 on HP-5MS) [4] and distinctive LogP value enable analytical laboratories to positively identify N,N-Bis(2-hydroxyethyl)decanamide and distinguish it from potential adulterants or mis-labeled C12 or C16 DEA materials. This is critical for procurement managers and QA/QC departments seeking to verify supplier purity claims and avoid costly formulation failures due to raw material substitution.

Application
Selection Property
Validation Focus
Flash foam rinse-off formulation studies
Rapid foam generation at low use concentration
Foam volume vs. C12/C16 analogs at 1–3% use level
Cost-sensitive foam synergy research
Synergistic boost with C16 DEA
Achievement of foam parity with coconut DEA benchmarks
Balanced solubilization studies
Intermediate hydrophobicity profile
Phase stability with moderately hydrophobic actives
Raw material identity QC
Unique GC retention index
GC-MS confirmation against potential adulterants

Technical Documentation Hub

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